molecular formula C7H14O4 B1368959 (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol CAS No. 1151512-26-3

(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol

Cat. No. B1368959
CAS RN: 1151512-26-3
M. Wt: 162.18 g/mol
InChI Key: ZCYLFZNEKLJZFK-PHDIDXHHSA-N
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Description

(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, also known as DMDOD, is a cyclic ether compound that has been found to have potential applications in various fields of scientific research.

Scientific Research Applications

Synthesis and Building Blocks

  • Synthesis from D-Mannitol : The compound (2S, 5R, 6R)-5,6-Dimethoxy-5,6-dimethyl-[1,4]dioxane-2-carbaldehyde, a stable alternative to glyceraldehyde acetonide, can be synthesized on a large scale from inexpensive D-mannitol. This process is significant for preparing related building blocks (Ley & Michel, 2003).

  • Preparation of Protected Amino-Phosphonates : Enantiomerically pure, orthogonally protected dimethyl 1-aminophosphonates have been prepared using a three-component reaction involving Ley's aldehyde, a form of (2R,5R,6R)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2-carbaldehyde, benzyl amines, and trialkyl phosphites (Piotrowska, Głowacka, & Wróblewski, 2014).

Copolymerization

  • Copolymerization with Styrene : The compound has been used in the copolymerization with styrene, providing insights into its structural characterization and degradation behavior. The study of its copolymerization behavior enhances understanding of its applications in polymer science (Wickel & Agarwal, 2003).

  • Copolymerization with n-Butyl Acrylate : Similarly, its ATRP copolymerization with n-butyl acrylate was studied. The copolymers' structure was characterized, and their hydrolytic degradation behavior was explored, suggesting potential applications in materials science (Huang, Gil, & Matyjaszewski, 2005).

Polymerization

  • Polymerization of Cyclic Ketene Acetals : The polymerization of cyclic ketene acetals, including variants of this compound, was investigated to understand the behavior of atom transfer free radical ring-opening polymerization. This research contributes to the broader field of polymer chemistry (Yuana & Pana, 2002).

  • Use in Lipase-Catalyzed Resolution : The compound has been used in the lipase-catalyzed resolution of anti-6-substituted 1,3-dioxepan-5-ols, providing enantiomerically pure alcohol and acetate. This illustrates its role in producing useful building blocks in organic synthesis (Gruttadauria, Meo, Riela, Giacalone, & Noto, 2006).

Crystallography

  • Polymorphs and Complex Studies : Studies of polymorphs and complexes of related compounds, like 2,5-O-methylene-D-mannitol, provide valuable data on their crystal structures and hydrogen bonding patterns. This information is essential in the fields of crystallography and material science (Xiao, Voll, Billodeaux, Fronczek, & Younathan, 2001).

properties

IUPAC Name

(5R,6R)-2,2-dimethyl-1,3-dioxepane-5,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-7(2)10-3-5(8)6(9)4-11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYLFZNEKLJZFK-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(C(CO1)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H]([C@@H](CO1)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570623
Record name (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1151512-26-3
Record name (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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